Cas no 2169167-92-2 ((1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride)

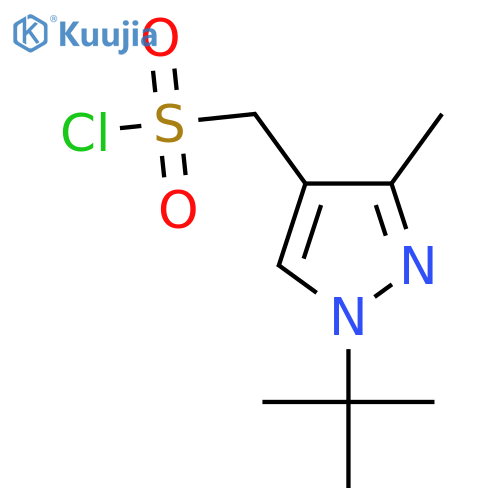

2169167-92-2 structure

商品名:(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride

- EN300-1461482

- 2169167-92-2

-

- インチ: 1S/C9H15ClN2O2S/c1-7-8(6-15(10,13)14)5-12(11-7)9(2,3)4/h5H,6H2,1-4H3

- InChIKey: YGPDVTBKUBRWLN-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1C(C)=NN(C=1)C(C)(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 250.0542766g/mol

- どういたいしつりょう: 250.0542766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461482-0.5g |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 0.5g |

$1165.0 | 2023-06-06 | ||

| Enamine | EN300-1461482-10.0g |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1461482-0.25g |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 0.25g |

$1117.0 | 2023-06-06 | ||

| Enamine | EN300-1461482-5.0g |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1461482-250mg |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 250mg |

$1117.0 | 2023-09-29 | ||

| Enamine | EN300-1461482-2.5g |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 2.5g |

$2379.0 | 2023-06-06 | ||

| Enamine | EN300-1461482-1000mg |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 1000mg |

$1214.0 | 2023-09-29 | ||

| Enamine | EN300-1461482-5000mg |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 5000mg |

$3520.0 | 2023-09-29 | ||

| Enamine | EN300-1461482-0.05g |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 0.05g |

$1020.0 | 2023-06-06 | ||

| Enamine | EN300-1461482-1.0g |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride |

2169167-92-2 | 1g |

$1214.0 | 2023-06-06 |

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

2169167-92-2 ((1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬